molecular formula C11H12F2O3 B042760 Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate CAS No. 691905-11-0

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate

Cat. No. B042760
M. Wt: 230.21 g/mol
InChI Key: VIHBXCZQKFVJPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate and related compounds involves multi-step chemical reactions, often starting from simple precursors. For instance, a study by Bauer et al. (1990) describes a two-step synthesis starting from specific pyridine derivatives, hydroquinone, and ethyl lactate, showcasing the compound's herbicidal properties compared to known herbicides (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).

Molecular Structure Analysis

Vogt et al. (2013) conducted a detailed study on the polymorphism of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in characterizing such complex molecules. Their research utilized capillary powder X-ray diffraction and solid-state nuclear magnetic resonance to differentiate subtle structural differences (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Reactions and Properties

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate participates in various chemical reactions, contributing to its versatility in synthetic chemistry. Cui et al. (2007) developed a novel synthesis method for N-substituted 1,4-dihydropyridines, demonstrating the compound's reactivity and potential applications in producing fluorescent materials (Cui, Wang, Lin, & Wang, 2007).

Scientific Research Applications

  • Material Science Applications : Zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups exhibit promising photophysical and photochemical properties. These properties are beneficial for solar cell production and photocatalysis (Kuruca et al., 2018).

  • Chemical Synthesis : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-dione, has been identified. This demonstrates its utility in the synthesis of complex organic compounds (Thakur, Sharma, & Das, 2015).

  • Enzymatic Synthesis : ChKRED12 has shown potential in the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a key intermediate in the production of the antidepressant drug duloxetine (Ren et al., 2019).

  • Polymers and Stability : Polymers derived from diphenols methyl and ethyl 2,2-bis (4-hydroxyphenyl)-propanoate are noted for their stability, a crucial aspect in polymer science (Tagle & Diaz, 1998).

Safety And Hazards

Based on the available data, Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate does not meet the classification criteria for hazards4. However, it is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation4.


Future Directions

There is currently no specific information available on the future directions of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate. However, given its chemical structure and properties, it may have potential applications in various fields of research and development.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBXCZQKFVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate (1.17 g, 4.79 mmol), aluminum chloride (1.9 g, 14.2 mmol) and 1-octanethiol (1.7 mL, 9.80 mmol) in dichloromethane (20 mL) was stirred from under ice-cooling to room temperature for 4 hr. The reaction mixture was poured into ice water, and the mixture was stirred for 1 hr. The mixed solution was extracted with dichloromethane, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (ethyl acetate:hexane=1:10-1:5) to give the title compound (1.0 g, yield 91%) as a colorless oil.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sasaki, S Kitamura, N Negoro, M Suzuki… - Journal of medicinal …, 2011 - ACS Publications
G protein-coupled receptor 40 (GPR40) is being recently considered to be a new potential drug target for the treatment of type 2 diabetes because of its role in the enhancement of free …
Number of citations: 111 pubs.acs.org

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